

2,2-Dimethylpyrrolidine hydrochloride properties and uses

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Compound of Interest

Compound Name: **2,2-Dimethylpyrrolidine**

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An In-Depth Technical Guide to **2,2-Dimethylpyrrolidine** Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.^{[1][2]} Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a staple for molecular design. Within this class, substituted pyrrolidines offer a means to fine-tune physicochemical and pharmacokinetic properties. **2,2-Dimethylpyrrolidine** hydrochloride stands out as a particularly valuable building block for researchers and drug development professionals. The introduction of a gem-dimethyl group at the C2 position imparts unique structural and metabolic characteristics that can be strategically exploited in the design of novel therapeutics.

This technical guide provides a comprehensive overview of **2,2-Dimethylpyrrolidine** hydrochloride, moving beyond a simple datasheet to offer insights into its strategic application. We will cover its core physicochemical properties, detail its synthesis, explain the causal benefits of its unique structure, and outline its use in contemporary research, particularly in the development of next-generation epigenetic modulators.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. **2,2-Dimethylpyrrolidine** hydrochloride is a stable, crystalline solid, making it easier to handle and store compared to its volatile free-base form.

Chemical and Physical Data

The key identifying and physical properties of **2,2-Dimethylpyrrolidine** hydrochloride are summarized below for quick reference.

Property	Value	Source(s)
IUPAC Name	2,2-dimethylpyrrolidine;hydrochloride	[3]
CAS Number	623580-01-8	[3][4]
Molecular Formula	C ₆ H ₁₄ ClN	[3][4]
Molecular Weight	135.63 g/mol	[3]
Canonical SMILES	CC1(CCCN1)C.Cl	[3]
InChIKey	MZQJSLYOHPTJR-UHFFFAOYSA-N	[3][4]
Parent Compound	2,2-Dimethylpyrrolidine (CAS: 35018-15-6)	[5][6]
Appearance	White to off-white crystalline solid	[7]

Safety, Handling, and Storage

Proper handling of **2,2-Dimethylpyrrolidine** hydrochloride is critical. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents significant hazards.

- Hazard Classification: Aggregated GHS information indicates that it causes severe skin burns and eye damage (Skin Corrosion 1B) and may be harmful if swallowed (Acute Toxicity

4, Oral).[3]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tight-sealing safety goggles.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[9]
- Handling: Avoid creating dust. Ensure all equipment is dry, as the compound is hygroscopic. It may also be air-sensitive, so for long-term storage or sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8][9]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [8] Some suppliers recommend refrigeration to ensure long-term stability.[8]

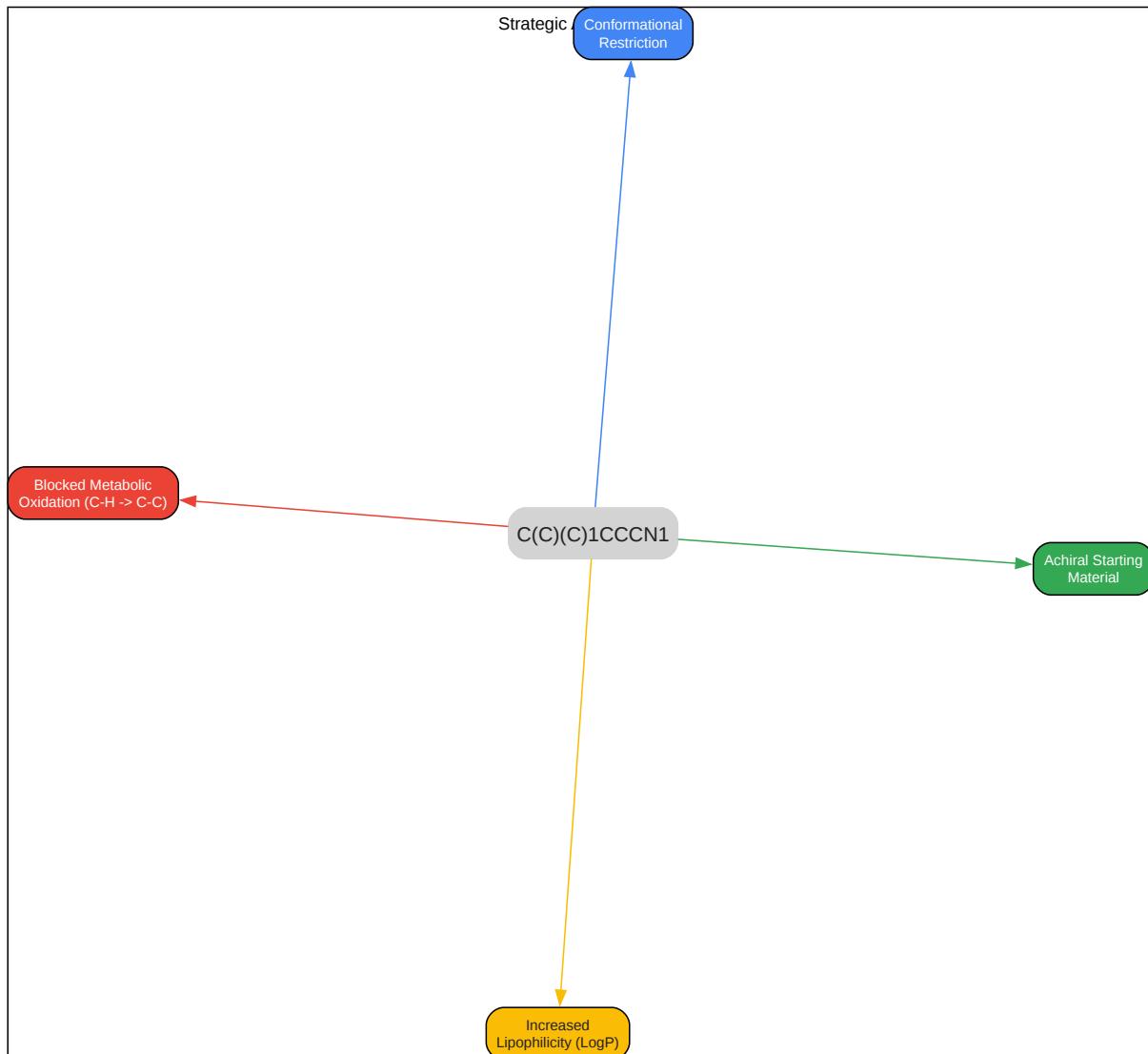
The Strategic Role of the 2,2-Dimethyl Motif in Synthesis

The decision to use **2,2-Dimethylpyrrolidine** hydrochloride over other pyrrolidine derivatives is a deliberate design choice driven by the powerful influence of the gem-dimethyl group. This substitution is not merely an addition of mass but a strategic modification that impacts conformation, metabolic stability, and synthetic outcomes.

Causality Behind the Choice:

- Metabolic Blocking: The primary reason for incorporating a C2 gem-dimethyl group is to block metabolic oxidation at the alpha-carbon position. In many drug candidates, this position is susceptible to enzymatic hydroxylation by Cytochrome P450 enzymes, leading to rapid metabolism and clearance. The quaternary carbon created by the dimethyl substitution physically prevents this metabolic pathway, often increasing the compound's half-life and bioavailability.
- Conformational Rigidity: The steric bulk of the two methyl groups restricts the conformational flexibility of the pyrrolidine ring. This "locking" effect can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and selectivity.

- Increased Lipophilicity: The addition of two methyl groups increases the lipophilicity of the scaffold, which can enhance membrane permeability and influence the pharmacokinetic profile of the final molecule.
- Stereochemical Purity: Unlike a monosubstituted C2 pyrrolidine, the 2,2-dimethyl variant is achiral, which simplifies synthesis and characterization by eliminating the possibility of epimerization at that center during subsequent synthetic steps.

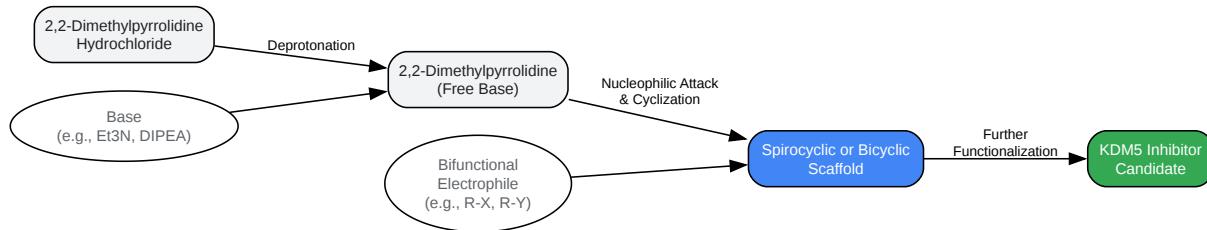
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Caption: Strategic benefits imparted by the C2 gem-dimethyl group.

Key Applications in Research and Development

2,2-Dimethylpyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical sector. Its unique structural features make it ideal for creating sterically hindered structures with desirable pharmacological properties.

One of the most prominent applications is in the preparation of bicyclic and spirocyclic compounds designed as inhibitors for histone demethylases, such as Lysine-Specific Demethylase 5 (KDM5).^[10] KDM5 enzymes are epigenetic regulators implicated in various cancers, making them attractive targets for therapeutic intervention. The pyrrolidine moiety often serves as a key pharmacophore that interacts with the active site of the enzyme, while the gem-dimethyl group provides the necessary metabolic stability and conformational lock for potent and selective inhibition.



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Caption: General synthetic pathway utilizing **2,2-dimethylpyrrolidine**.

Experimental Protocols

The following protocols are based on established and reliable procedures, providing a clear path for the synthesis and handling of **2,2-Dimethylpyrrolidine** and its hydrochloride salt.

Protocol 4.1: Synthesis of 2,2-Dimethylpyrrolidine Free Base

This procedure is adapted from a well-vetted method for the reduction of a lactam to its corresponding amine using a powerful reducing agent.[11]

WARNING: This procedure involves lithium aluminum hydride (LiAlH_4), which is extremely reactive with water and moisture. It should only be performed by trained personnel in a controlled laboratory environment with appropriate safety measures, including an inert atmosphere and proper quenching techniques.

- Materials:

- 5,5-Dimethyl-2-pyrrolidone
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous ether
- Ethyl acetate
- 6N Hydrochloric acid
- Saturated aqueous sodium hydroxide (NaOH)
- Anhydrous potassium carbonate (K_2CO_3)

- Equipment:

- Three-neck round-bottom flask with reflux condenser, mechanical stirrer, and dropping funnel
- Heating mantle
- Apparatus for steam distillation

- Procedure:

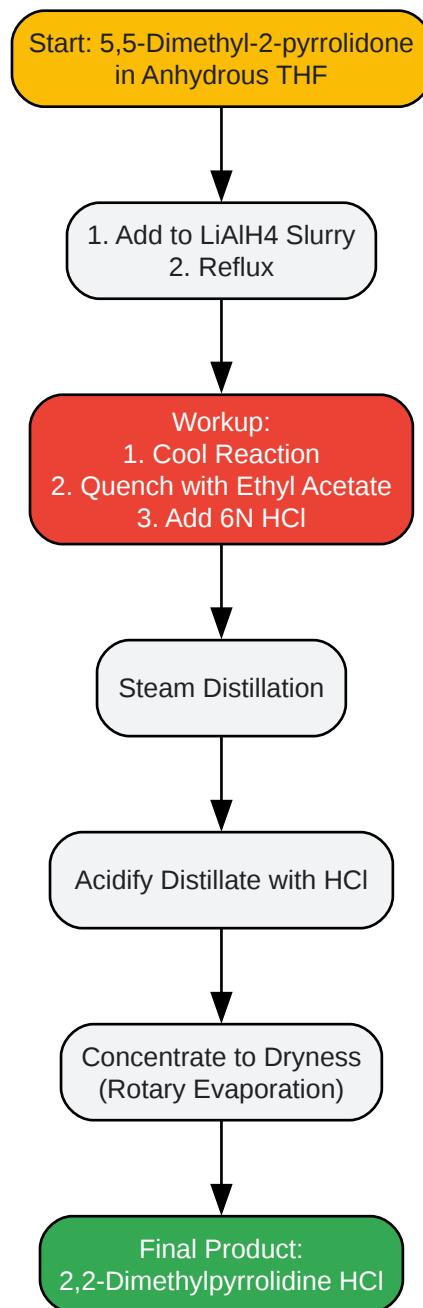
- Under an inert atmosphere (argon or nitrogen), charge a dry three-neck flask with LiAlH₄ (1.0 mole) and 400 mL of anhydrous THF.
- Stir the mixture and heat to reflux for 15 minutes to ensure the reagent is fully dissolved and active.
- Prepare a solution of 5,5-dimethyl-2-pyrrolidone (0.8 mole) in 200 mL of anhydrous THF.
- Slowly add the lactam solution via the dropping funnel to the LiAlH₄ slurry at a rate that maintains a gentle reflux without external heating.
- Once the addition is complete, continue to stir and heat under reflux for an additional 4 hours to ensure the reaction goes to completion.
- Cool the reaction mixture in an ice bath. Set the condenser for downward distillation and distill off approximately 450 mL of THF.
- Cool the remaining slurry again. CAUTION: The following steps are highly exothermic. Add 300 mL of anhydrous ether slowly with vigorous stirring.
- Very slowly, add 50 mL of ethyl acetate to quench the excess LiAlH₄. Vigorous gas evolution will occur.
- Slowly and carefully add 500 mL of 6N HCl.
- The resulting mixture can then be subjected to steam distillation to isolate the volatile amine. The distillate containing the amine can be processed as described in Protocol 4.2.

Protocol 4.2: Conversion to 2,2-Dimethylpyrrolidine Hydrochloride

This protocol details the conversion of the free base, typically obtained in an aqueous distillate from the previous synthesis, into its stable hydrochloride salt.[\[11\]](#)

- Procedure:

- Take the aqueous distillate from Protocol 4.1, which contains the **2,2-dimethylpyrrolidine** free base.
- Acidify the distillate to a pH of ~1-2 by slowly adding concentrated hydrochloric acid. Monitor the pH with litmus paper or a pH meter.
- Concentrate the acidified solution to dryness using a rotary evaporator under reduced pressure. This will yield the crude **2,2-dimethylpyrrolidine** hydrochloride as a solid.
- To obtain the pure free base for other applications, the hydrochloride salt can be treated with an excess of saturated aqueous sodium hydroxide solution. This will liberate the oily amine layer, which can be separated. The aqueous layer should be extracted several times with ether, and the combined organic layers dried over anhydrous potassium carbonate.[\[11\]](#)

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